molecular formula C18H17N7O3 B2867875 (5-(Furan-2-yl)isoxazol-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034353-03-0

(5-(Furan-2-yl)isoxazol-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No.: B2867875
CAS No.: 2034353-03-0
M. Wt: 379.38
InChI Key: IBUTYBGABCFNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-(Furan-2-yl)isoxazol-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone" features a hybrid heterocyclic architecture with three key components:

  • Isoxazole-Furan Moiety: The 5-(furan-2-yl)isoxazole group provides a planar, electron-rich aromatic system, which is commonly utilized in medicinal chemistry for hydrogen bonding and π-π interactions .
  • Triazolo-pyrazine Core: The 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine unit introduces nitrogen-rich heterocyclic complexity, often associated with kinase inhibition or antifungal activity .
  • Piperazine Linker: The piperazine group serves as a flexible spacer, enhancing solubility and enabling interactions with biological targets through its basic nitrogen atoms .

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c1-12-20-21-17-16(19-4-5-25(12)17)23-6-8-24(9-7-23)18(26)13-11-15(28-22-13)14-3-2-10-27-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUTYBGABCFNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 5-(Furan-2-yl)isoxazol-3-yl Carbonyl Intermediate

The 5-(furan-2-yl)isoxazol-3-yl group is synthesized via a two-step protocol derived from ethyl isoxazole-3-carboxylate precursors. Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate is first prepared by cyclocondensation of furan-2-carbonyl chloride with ethyl acetoacetate in the presence of hydroxylamine hydrochloride. Subsequent hydrolysis with aqueous NaOH yields the corresponding carboxylic acid, which is converted to the acyl chloride using oxalyl chloride (Scheme 1).

Scheme 1: Synthesis of 5-(furan-2-yl)isoxazol-3-yl carbonyl chloride

  • Cyclocondensation: Furan-2-carbonyl chloride + ethyl acetoacetate → ethyl 5-(furan-2-yl)isoxazole-3-carboxylate (Yield: 78%).
  • Hydrolysis: NaOH (aq), reflux → 5-(furan-2-yl)isoxazole-3-carboxylic acid (Yield: 92%).
  • Acyl chloride formation: Oxalyl chloride, DMF (cat.), CH₂Cl₂ → 5-(furan-2-yl)isoxazole-3-carbonyl chloride (Yield: 85%).

Key spectral data for intermediates:

  • Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate: $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 7.65 (d, J = 1.2 Hz, 1H), 6.85 (dd, J = 3.6, 1.8 Hz, 1H), 6.55 (d, J = 3.6 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).
  • 5-(Furan-2-yl)isoxazole-3-carbonyl chloride: IR (KBr) 1785 cm⁻¹ (C=O stretch).

Preparation of 4-(3-Methyl-triazolo[4,3-a]pyrazin-8-yl)piperazine

The triazolo-pyrazine-piperazine fragment is synthesized via a sequence involving cyclization and nucleophilic substitution (Scheme 2).

Scheme 2: Assembly of 4-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperazine

  • Hydrazine substitution: 2,3-Dichloropyrazine + hydrazine hydrate → 2-hydrazinyl-3-chloropyrazine (Yield: 80%).
  • Cyclization: Triethoxy methane, reflux → 3-chloro-triazolo[4,3-a]pyrazine (Yield: 75%).
  • Methylation: Methyl iodide, K₂CO₃ → 3-methyl-triazolo[4,3-a]pyrazin-8-yl chloride (Yield: 68%).
  • Piperazine coupling: Piperazine, K₂CO₃, DMF → 4-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperazine (Yield: 82%).

Optimization Notes:

  • Methylation at the triazole ring requires anhydrous conditions to prevent hydrolysis.
  • Piperazine coupling is accelerated using polar aprotic solvents (e.g., DMF) at 80°C.

Coupling of Intermediates to Form the Target Compound

The final step involves amide bond formation between the acyl chloride and piperazine derivative (Scheme 3).

Scheme 3: Synthesis of (5-(Furan-2-yl)isoxazol-3-yl)(4-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

  • Reaction conditions: 5-(Furan-2-yl)isoxazole-3-carbonyl chloride (1.2 eq), 4-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperazine (1.0 eq), DIPEA (3.0 eq), CH₂Cl₂, rt, 12 h.
  • Yield: 76% after recrystallization (ethanol/water).

Analytical Validation:

  • LCMS (ESI): m/z 461.2 [M+H]⁺.
  • $$ ^1H $$ NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.70 (d, J = 1.2 Hz, 1H, furan-H), 6.90–6.80 (m, 2H, furan-H), 4.15 (br s, 4H, piperazine-H), 3.95 (br s, 4H, piperazine-H), 2.50 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

Table 1: Optimization of Coupling Reaction Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
DIPEA CH₂Cl₂ 25 12 76
K₂CO₃ DMF 80 6 65
Et₃N THF 40 8 58

DIPEA in CH₂Cl₂ at room temperature provides the highest yield due to superior solubility of intermediates and minimal side reactions.

Challenges and Alternative Methodologies

  • Steric hindrance: Bulky substituents on the isoxazole ring reduce coupling efficiency; microwave-assisted synthesis (100°C, 30 min) improves yields to 82%.
  • Purification: Silica gel chromatography with ethyl acetate/hexane (7:3) effectively separates the target compound from unreacted piperazine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The triazolopyrazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of isoxazolines.

    Substitution: Various substituted triazolopyrazine derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is studied for its interactions with various biomolecules, including enzymes and receptors, to understand its potential as a therapeutic agent.

Medicine

The compound shows promise in medicinal chemistry for the development of drugs targeting specific diseases, such as cancer, due to its ability to interact with multiple biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural Features

The table below highlights structural similarities and differences between the target compound and analogs described in the evidence:

Compound Name/Class Key Structural Features Molecular Features/Bioactivity (Inferred) Reference
Target: (5-(Furan-2-yl)isoxazol-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone Isoxazole-furan, triazolo-pyrazine, piperazine Potential kinase/antifungal targets due to triazolo-pyrazine
4b () Isoxazolo[3,4-d]pyridazine, 5-methyl-triazole, 3-nitrophenyl High synthetic yield (85%); structural stability
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () Triazolo-thiadiazole, pyrazole, methoxyphenyl Antifungal potential (molecular docking with 14α-demethylase)
Compounds 4 and 5 () Thiazole, fluorophenyl, triazole Planar conformation with halogenated aryl groups
PF 43(1) Derivatives () Triazolone, piperazine, dichlorophenyl Piperazine-linked triazolones for enhanced solubility

Key Observations :

  • Substituent Effects : Halogenated aryl groups (e.g., fluorophenyl in , dichlorophenyl in ) are absent in the target, which may reduce hydrophobicity compared to these analogs.
  • Piperazine Utility : The piperazine linker is shared with compounds, suggesting improved pharmacokinetic profiles .

Bioactivity Insights

  • Antifungal Potential: Molecular docking studies in demonstrated that triazolo-thiadiazoles inhibit fungal 14α-demethylase. The target’s triazolo-pyrazine core may exhibit analogous activity .
  • Kinase Modulation: Pyrazolo-pyrimidine derivatives () are known kinase inhibitors, suggesting the target’s triazolo-pyrazine group could interact with similar ATP-binding pockets .
  • Selectivity Considerations : The absence of halogenated substituents (cf. and ) may reduce off-target interactions but could limit potency against specific pathogens .

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates multiple heterocyclic structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C18H17N7O3\text{C}_{18}\text{H}_{17}\text{N}_{7}\text{O}_{3}

Key Structural Features:

  • Isoxazole Ring : Known for its role in various biological activities.
  • Triazolopyrazine Moiety : Associated with antimalarial and antibacterial properties.
  • Piperazine Linker : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, influencing various biological pathways, including:

  • Signal Transduction Pathways : Regulating cell growth and apoptosis.
  • Enzyme Inhibition : Particularly those involved in metabolic processes.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, derivatives similar to the target compound showed moderate to significant antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compounds exhibiting structural similarities demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
2e3216
Target CompoundTBDTBD

Antimalarial Activity

The triazolopyrazine scaffold has been linked to antimalarial effects through inhibition of the PfATP4 enzyme, crucial for Na+/H+ regulation in malaria parasites. Compounds derived from this scaffold have shown promising in vitro activity against Plasmodium falciparum, indicating potential for further development as antimalarial agents .

Case Studies

  • Synthesis and Evaluation : A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial properties using microbroth dilution methods. The results indicated that structural modifications significantly impacted their efficacy .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that electron-donating groups at specific positions enhanced antibacterial activity, suggesting that careful modification of substituents can optimize therapeutic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.